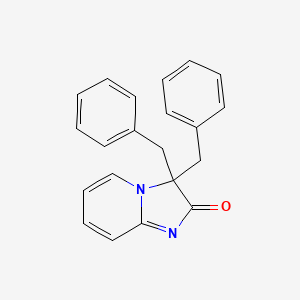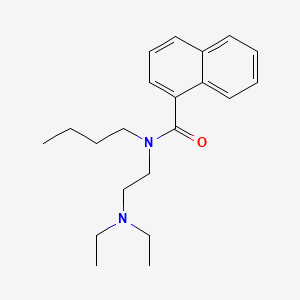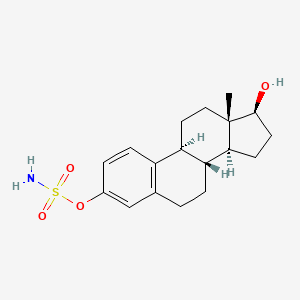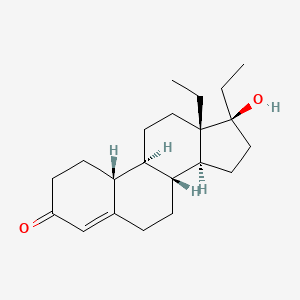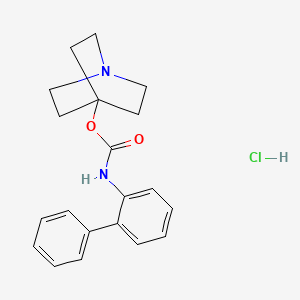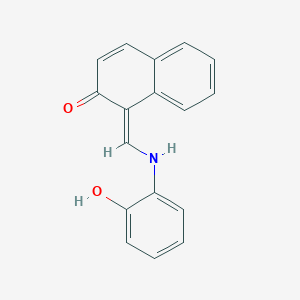
HAMNO
Vue d'ensemble
Description
(1Z)-1-[(2-hydroxyanilino)méthylidène]naphtalène-2-one, communément appelé HAMNO, est un nouvel inhibiteur d'interaction protéique de la protéine de réplication A (RPA). La protéine de réplication A est une protéine de liaison à l'ADN monobrin crucial impliquée dans les processus de réplication et de réparation de l'ADN.
Applications De Recherche Scientifique
HAMNO has a wide range of scientific research applications:
Chemistry: Used as a tool to study protein-DNA interactions and replication stress.
Biology: Investigated for its role in cell cycle regulation and DNA damage response.
Medicine: Explored as a potential cancer therapeutic due to its ability to induce replication stress in cancer cells.
Industry: Utilized in the development of novel anticancer agents and as a research tool in drug discovery .
Mécanisme D'action
Target of Action
HAMNO, also known as “2(1H)-Naphthalenone, 1-[[(2-hydroxyphenyl)amino]methylene]-”, “NSC111847”, or “1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol”, primarily targets the Replication Protein A (RPA) . RPA is the major single-stranded DNA (ssDNA) binding protein that is essential for DNA replication and processing of DNA double-strand breaks (DSBs) by homology-directed repair pathways .
Mode of Action
This compound acts as a small molecule inhibitor, targeting the RPA70 subunit and preventing RPA interactions with ssDNA and various DNA repair proteins . It selectively binds the N-terminal domain of the largest RPA subunit (70N), potentially inhibiting critical interactions with other proteins that depend on this domain .
Biochemical Pathways
This compound’s action affects several biochemical pathways. It slows down the progression of cells through the cell cycle by dramatically decreasing DNA synthesis . It also attenuates the progression of G2-phase cells into mitosis .
Pharmacokinetics
These properties are crucial in drug discovery and chemical safety assessment
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in DNA synthesis, an attenuation of the progression of G2-phase cells into mitosis, and an increase in the fraction of chromatin-bound RPA in S-phase cells . It also suppresses DSB repair by homologous recombination . These effects contribute to the associated DNA replication stress, which has been shown to be effective against tumor growth .
Action Environment
The effects of this compound on cells exposed to ionizing radiation (ir) have been studied, focusing on the effects on the dna damage response and the processing of dsbs
Analyse Biochimique
Biochemical Properties
HAMNO selectively binds to and inhibits DNA binding domain F (DBD-F) on RPA70 . This interaction occurs at concentrations up to 100 µM . This compound also inhibits etoposide-induced autophosphorylation of ATR kinase and subsequent phosphorylation of RPA32 in UMSCC38 cells .
Cellular Effects
This compound has been shown to slow down the progression of cells through the cell cycle by dramatically decreasing DNA synthesis . It also attenuates the progression of G2-phase cells into mitosis . Furthermore, this compound increases the fraction of chromatin-bound RPA in S-phase but not in G2-phase cells and suppresses DSB repair by homologous recombination .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the DNA binding domain F (DBD-F) on RPA70 . This binding inhibits the interaction of RPA70 with DNA, thereby inhibiting DNA replication . This compound also inhibits the autophosphorylation of ATR kinase, a key player in the DNA damage response, and subsequent phosphorylation of RPA32 .
Temporal Effects in Laboratory Settings
The effects of this compound on cells have been observed to be transient and concentration-dependent . For instance, the percentage of EdU+ cells rapidly dropped to 0% within the first 1 hour of treatment with 20 µM this compound and persisted for 4 hours before recovering to control values at 6 hours .
Dosage Effects in Animal Models
In mice, this compound has been shown to slow the progression of UMSCC11B tumors . The phosphorylation of RPA32, an ATR substrate, was highly reduced after two hours of treatment with 20 µM of etoposide, which was further reduced with the addition of 2 µM this compound, demonstrating an in vivo effect of this compound as an inhibitor of RPA32 phosphorylation by ATR .
Metabolic Pathways
This compound is known to induce autophagy in nasopharyngeal carcinoma (NPC) cell lines by decreasing glycolytic function and activating autophagy-related genes . This suggests that this compound may be involved in the regulation of metabolic pathways related to glycolysis and autophagy .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse du HAMNO implique la condensation de la 2-hydroxyaniline avec la naphtalène-2-one. La réaction se produit généralement dans des conditions douces, en utilisant un solvant approprié comme l'éthanol ou le méthanol. Le mélange réactionnel est porté à reflux et le produit est isolé par cristallisation ou chromatographie .
Méthodes de production industrielle
La production industrielle de this compound suit des voies synthétiques similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles afin de maximiser le rendement et la pureté. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
Le HAMNO subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former des dérivés quinoniques correspondants.
Réduction : La réduction du this compound peut donner les dérivés aminés correspondants.
Substitution : Le this compound peut subir des réactions de substitution nucléophile, en particulier sur le cycle naphtalène.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des nucléophiles comme les amines et les thiols peuvent être utilisés en conditions basiques.
Principaux produits
Oxydation : Dérivés quinoniques.
Réduction : Dérivés aminés.
Substitution : Divers dérivés naphtalènes substitués.
Applications de la recherche scientifique
Le this compound a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme outil pour étudier les interactions protéine-ADN et le stress de réplication.
Biologie : Étudié pour son rôle dans la régulation du cycle cellulaire et la réponse aux dommages de l'ADN.
Médecine : Exploré comme un agent thérapeutique anticancéreux potentiel en raison de sa capacité à induire le stress de réplication dans les cellules cancéreuses.
Industrie : Utilisé dans le développement de nouveaux agents anticancéreux et comme outil de recherche en découverte de médicaments .
Mécanisme d'action
Le this compound exerce ses effets en inhibant l'interaction entre la protéine de réplication A et l'ADN monobrin. Cette inhibition conduit à une augmentation du stress de réplication, en particulier dans les cellules cancéreuses, qui dépendent fortement de la protéine de réplication A pour la réplication et la réparation de l'ADN. L'augmentation du stress de réplication entraîne des dommages à l'ADN et un arrêt du cycle cellulaire, conduisant finalement à la mort cellulaire .
Comparaison Avec Des Composés Similaires
Composés similaires
- (1Z)-1-[(2-hydroxyanilino)méthylidène]naphtalène-2-one (HAMNO)
- Etoposide : Un autre composé qui induit le stress de réplication mais par un mécanisme différent.
- Cisplatine : Un agent chimiothérapeutique bien connu qui provoque la réticulation de l'ADN et le stress de réplication .
Unicité
Le this compound est unique dans son inhibition spécifique des interactions de la protéine de réplication A, ce qui en fait un outil précieux pour étudier le stress de réplication et un candidat prometteur pour la thérapie du cancer. Contrairement à d'autres composés, le this compound cible sélectivement la protéine de réplication A, fournissant une approche plus ciblée pour induire le stress de réplication dans les cellules cancéreuses .
Propriétés
IUPAC Name |
1-[(2-hydroxyphenyl)iminomethyl]naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c19-16-10-9-12-5-1-2-6-13(12)14(16)11-18-15-7-3-4-8-17(15)20/h1-11,19-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIVOPRNBGRDKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=C3O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901233809 | |
| Record name | 1-[[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901233809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
894-93-9 | |
| Record name | 1-[[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=894-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000894939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC111847 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111847 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901233809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[[(2-hydroxyphenyl)imino]methyl]-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.796 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Cycloheptyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B1663185.png)
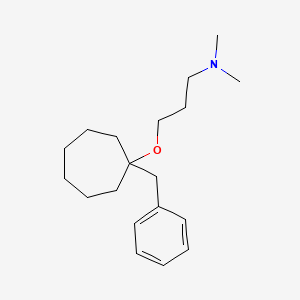
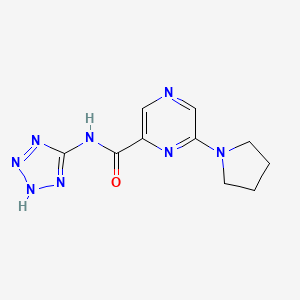


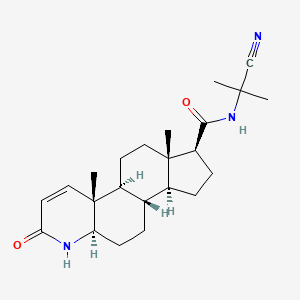
![3-[[2-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-2-oxoethyl]amino]benzamide](/img/structure/B1663199.png)

